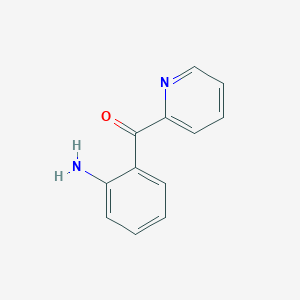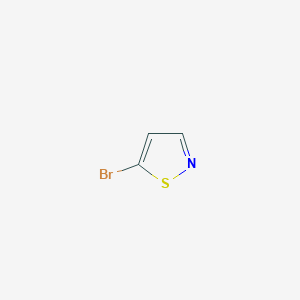
Natrium-2-(2-Hydroxyethoxy)acetat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium 2-(2-hydroxyethoxy)acetate is an organic compound with the molecular formula C₄H₇NaO₄ and a molecular weight of 142.09 g/mol . It is commonly used in various chemical and industrial applications due to its unique properties. This compound is a white or off-white crystalline powder that is soluble in water and has a hygroscopic nature, meaning it can absorb moisture from the air .
Wissenschaftliche Forschungsanwendungen
Sodium 2-(2-hydroxyethoxy)acetate has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It serves as a buffer in biological assays and experiments.
Medicine: It is investigated for its potential use in drug delivery systems and as a stabilizer for pharmaceutical formulations.
Industry: It is used in the production of polymers, surfactants, and other industrial chemicals.
Wirkmechanismus
Target of Action
Sodium 2-(2-hydroxyethoxy)acetate is an organic compound The primary targets of this compound are not explicitly mentioned in the available resources
Mode of Action
It’s known that it can interact with water due to its solubility , but the exact interactions with its targets and the resulting changes are not clearly defined
Biochemical Pathways
It’s known that the compound can interact with water , but the downstream effects of this interaction on various biochemical pathways are not well-understood
Pharmacokinetics
It’s known that the compound is soluble in water at room temperature
Result of Action
It’s known that the compound can interact with water , but the specific molecular and cellular effects of this interaction are not clearly defined
Action Environment
Sodium 2-(2-hydroxyethoxy)acetate is soluble in water at room temperature, can absorb moisture, and gradually decomposes in air . It is stable under acidic conditions but decomposes under alkaline conditions . These properties suggest that environmental factors such as pH, temperature, and humidity can influence the compound’s action, efficacy, and stability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Sodium 2-(2-hydroxyethoxy)acetate can be synthesized through the reaction of 2-bromoethyl acetate with ethylene glycol under basic conditions. The reaction typically involves the use of a base such as sodium hydroxide to facilitate the formation of the sodium salt[3][3].
Industrial Production Methods: In industrial settings, the production of sodium 2-(2-hydroxyethoxy)acetate often involves the esterification of ethylene glycol with acetic acid, followed by neutralization with sodium hydroxide. This method ensures high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Sodium 2-(2-hydroxyethoxy)acetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Vergleich Mit ähnlichen Verbindungen
Sodium acetate: A simple carboxylate salt with similar buffering properties.
Sodium glycolate: Another hydroxy-substituted acetate with similar solubility and reactivity.
Sodium lactate: A hydroxy acid salt with similar applications in medicine and industry.
Uniqueness: Sodium 2-(2-hydroxyethoxy)acetate is unique due to its dual functional groups (hydroxyl and carboxylate), which provide it with versatile reactivity and the ability to participate in a wide range of chemical reactions. This makes it particularly useful in complex organic syntheses and industrial applications.
Eigenschaften
IUPAC Name |
sodium;2-(2-hydroxyethoxy)acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O4.Na/c5-1-2-8-3-4(6)7;/h5H,1-3H2,(H,6,7);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEAQLKGSEMCNNR-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCC(=O)[O-])O.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NaO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
142047-97-0 |
Source


|
| Record name | sodium 2-(2-hydroxyethoxy)acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
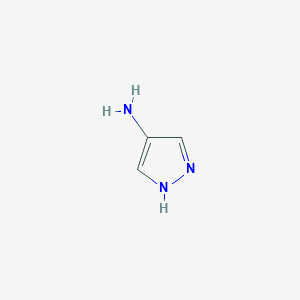
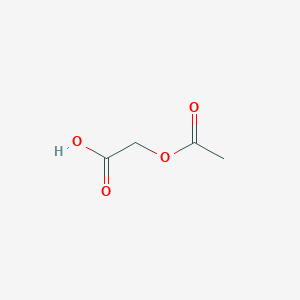

![(E)-4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-2-butenoic Acid Ethyl Ester](/img/structure/B42968.png)
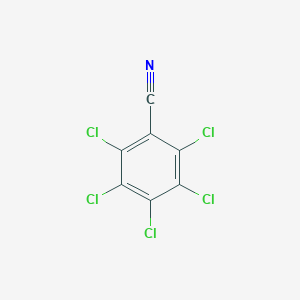
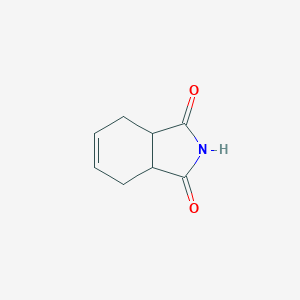



![6-methoxy-2-[(4-methoxy-3,5-dimethyl-1-oxidopyridin-1-ium-2-yl)methylsulfanyl]-1H-benzimidazole](/img/structure/B42982.png)
